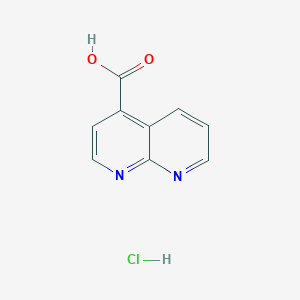
1,8-Naphthyridin-4-carbonsäure-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,8-Naphthyridine-4-carboxylic acid hydrochloride involves Pfitzinger-type chemistry, starting from 2-aminopyridine to obtain bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This method provides a direct route to such compounds, which are useful as ligands due to their electronic absorption properties and the ability to anchor to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridine-4-carboxylic acid hydrochloride has been studied through various spectroscopic and crystallographic techniques. Studies on similar naphthyridine compounds highlight the significance of noncovalent weak interactions and the formation of supramolecular networks, which are critical for understanding the molecular assembly and potential applications of these compounds (Jin, Liu, Wang, & Guo, 2011).
Chemical Reactions and Properties
1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including substitution, hydrolysis, and cyclization, to produce derivatives with potential antibacterial properties. These reactions and the resulting compounds have been explored for their antibacterial activities, demonstrating the chemical versatility and potential pharmaceutical applications of the naphthyridine moiety (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Physical Properties Analysis
The physical properties of 1,8-Naphthyridine-4-carboxylic acid hydrochloride and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups, which can affect its behavior in different environments.
Chemical Properties Analysis
The chemical properties of 1,8-Naphthyridine-4-carboxylic acid hydrochloride, including reactivity with other compounds, stability under various conditions, and its ability to form complexes with metals, have been extensively studied. These properties make it a valuable ligand in coordination chemistry and materials science, with applications ranging from catalysis to the development of new materials (Sinha, Rahaman, Sarkar, Saha, Daw, & Bera, 2009).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
1,8-Naphthyridin-4-carbonsäure-Hydrochlorid gehört zur Familie der Naphthyridine, zu der auch bekannte antibakterielle Mittel wie Enoxacin, Nalidixsäure und Trovafloxacin gehören . Diese Verbindungen zeigen eine potente Aktivität gegen verschiedene Bakterienstämme und sind daher wertvolle Werkzeuge im Kampf gegen Infektionen. Forscher haben ihre Wirkmechanismen, Resistenzmuster und potenziellen Synergien mit anderen Antibiotika untersucht. Die Hydrochloridform von 1,8-Naphthyridin-4-carbonsäure kann eine verbesserte Löslichkeit und Bioverfügbarkeit bieten, wodurch die therapeutische Wirksamkeit verbessert wird.
Antikrebs-Potenzial
Neuere Studien haben die Antikrebs-Eigenschaften von 1,8-Naphthyridin-Derivaten untersucht. Obwohl weitere Forschung erforderlich ist, deuten vorläufige Ergebnisse darauf hin, dass diese Verbindungen das Wachstum und die Metastasierung von Krebszellen hemmen könnten. Ihre einzigartige chemische Struktur macht sie zu vielversprechenden Kandidaten für gezielte Therapien. Forscher untersuchen ihre Auswirkungen auf spezifische Krebswege, Medikamentenabgabesysteme und Kombinationsbehandlungen mit bestehenden Chemotherapeutika .
Synthetische Methodik
This compound dient als wertvoller Baustein in der synthetischen Chemie. Forscher haben effiziente Synthesewege entwickelt, um diese Verbindung zugänglich zu machen, wobei häufig dehydrogenative Kupplungsreaktionen verwendet werden. Diese Methoden tragen zum breiteren Gebiet der organischen Synthese bei und ermöglichen die Herstellung von diversen chemischen Bibliotheken für die Wirkstoffforschung und die Materialwissenschaften .
Koordinationschemie
Die Carbonsäurefunktionalität in this compound ermöglicht die Koordination mit Metallionen. Forscher untersuchen ihre Koordinationskomplexe für Anwendungen in der Katalyse, Lumineszenz und Materialwissenschaft. Diese Komplexe können einzigartige Eigenschaften aufweisen, wie z. B. Photoaktivität oder magnetisches Verhalten.
Zusammenfassend lässt sich sagen, dass this compound eine breite Palette von wissenschaftlichen Forschungsanwendungen bietet, die von antibakterieller Aktivität über Antikrebs-Potenzial und Immunmodulation bis hin zu synthetischer Methodik, fluoreszierenden Sonden und Koordinationschemie reichen. Seine vielseitige Natur inspiriert weiterhin Untersuchungen in verschiedenen Disziplinen, treibt Innovationen voran und verbessert unser Verständnis von chemischen und biologischen Prozessen . Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Biochemical Pathways
Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.
Pharmacokinetics
A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Action Environment
It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.
Zukünftige Richtungen
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Biochemische Analyse
Biochemical Properties
It is known that 1,8-Naphthyridine derivatives, such as Enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . These compounds interact with enzymes and proteins involved in bacterial DNA replication, leading to their antibacterial effects .
Cellular Effects
1,8-Naphthyridine derivatives have been reported to display moderate cytotoxic activity against murine p388 leukemia
Molecular Mechanism
1,8-Naphthyridine derivatives are known to act as DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, these compounds prevent bacterial DNA replication, leading to their antibacterial effects .
Eigenschaften
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABUPVJPORIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

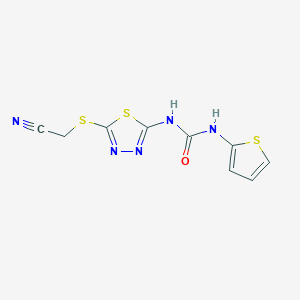
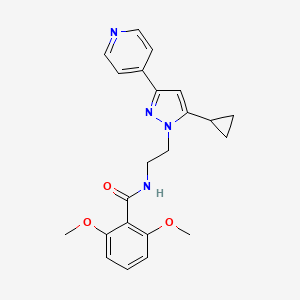
![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)
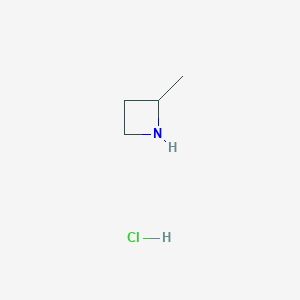
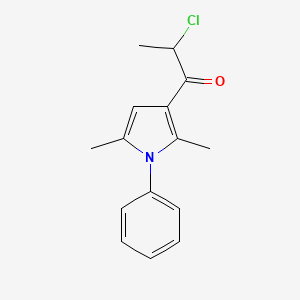
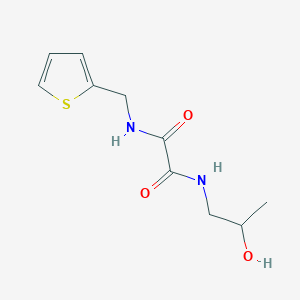
![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)
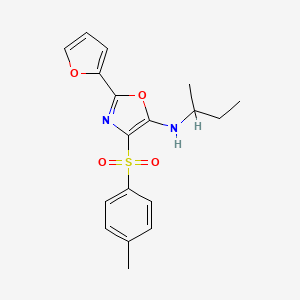
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
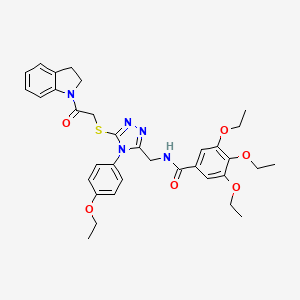
![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)
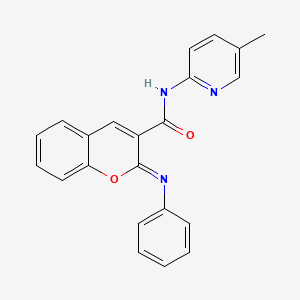

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)